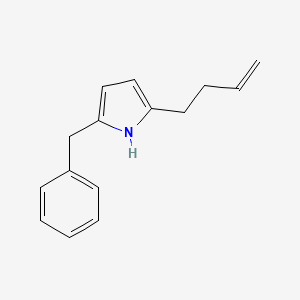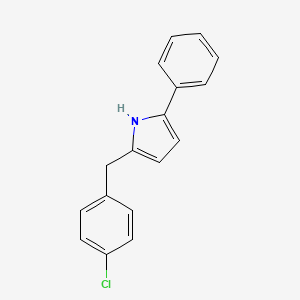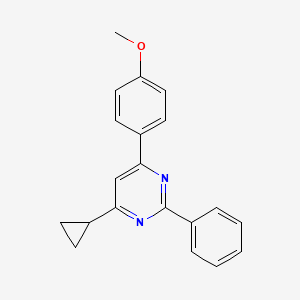
2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9-pentahydro-cycloheptapyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9-pentahydro-cycloheptapyrimidine (2P4MP56789PHCP) is a cyclic pyrimidine derivative that has been studied for its potential applications in scientific research. It is a heterocyclic compound containing a five-membered ring of nitrogen atoms and a six-membered ring of carbon atoms. 2P4MP56789PHCP has been studied for its potential applications in the fields of biochemistry and physiology, and has been shown to possess a wide range of biochemical and physiological effects.
Mecanismo De Acción
2P4MP56789PHCP has been found to act as an agonist of the G-protein-coupled receptor GPR17, which is involved in the regulation of cell growth and differentiation. It is believed that 2P4MP56789PHCP binds to GPR17 and activates the receptor, resulting in the activation of downstream signaling pathways. This activation of downstream signaling pathways is believed to be responsible for the observed biochemical and physiological effects of 2P4MP56789PHCP.
Biochemical and Physiological Effects
2P4MP56789PHCP has been found to possess a wide range of biochemical and physiological effects. It has been found to have an inhibitory effect on the growth of various cancer cell lines, as well as having an inhibitory effect on the growth of various other cell types. It has also been found to have an effect on the regulation of gene expression, as well as having an effect on the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2P4MP56789PHCP has a number of advantages and limitations for use in laboratory experiments. The main advantage of using 2P4MP56789PHCP in laboratory experiments is its ability to act as an agonist of GPR17, which can be used to study the effects of various compounds on cell physiology. However, 2P4MP56789PHCP also has some limitations, such as its lack of specificity for GPR17 and its inability to penetrate cell membranes.
Direcciones Futuras
There are a number of potential future directions for research involving 2P4MP56789PHCP. These include further investigation into its effects on gene expression and cell growth and differentiation, as well as exploring its potential applications in cancer therapy. Additionally, further research could be conducted into the mechanism of action of 2P4MP56789PHCP and its potential interactions with other G-protein-coupled receptors. Finally, further research could be conducted into the potential therapeutic applications of 2P4MP56789PHCP, such as its potential use as an anti-cancer agent.
Métodos De Síntesis
2P4MP56789PHCP can be synthesized via a condensation reaction between 4-methoxyphenylacetic acid and phenylhydrazine. This reaction is catalyzed by an acid such as hydrochloric acid. The resulting product is a cyclic pyrimidine derivative which is then purified by precipitation and recrystallization.
Aplicaciones Científicas De Investigación
2P4MP56789PHCP has been studied for its potential applications in scientific research. It has been found to possess a wide range of biochemical and physiological effects, and has been used in various studies to investigate the effects of various compounds on cell physiology. For example, 2P4MP56789PHCP has been used to study the effects of compounds on the regulation of gene expression, as well as the effects of compounds on the regulation of cell growth and differentiation.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-25-18-14-12-16(13-15-18)21-19-10-6-3-7-11-20(19)23-22(24-21)17-8-4-2-5-9-17/h2,4-5,8-9,12-15H,3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTHMKPQKZCEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC3=C2CCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)




![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)





